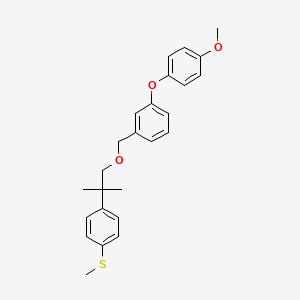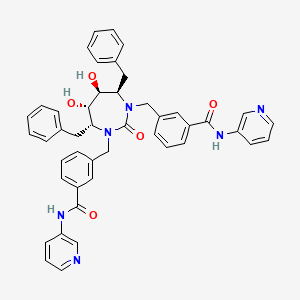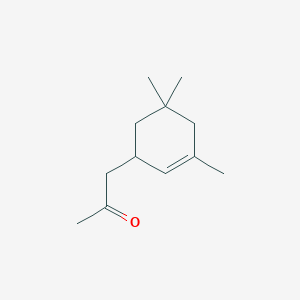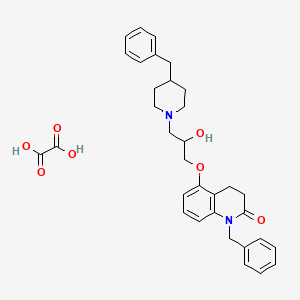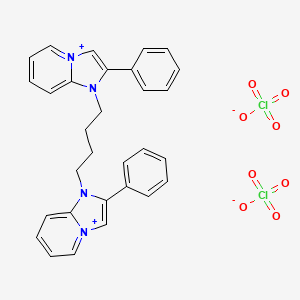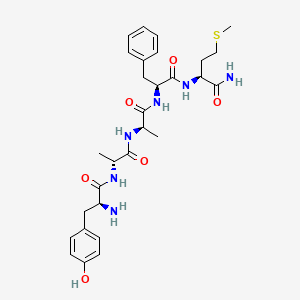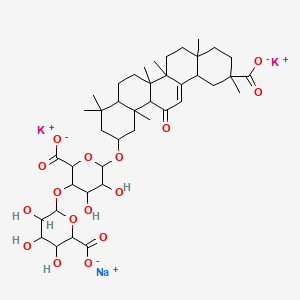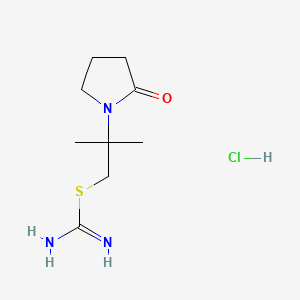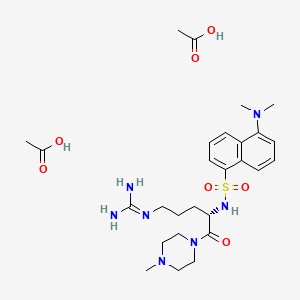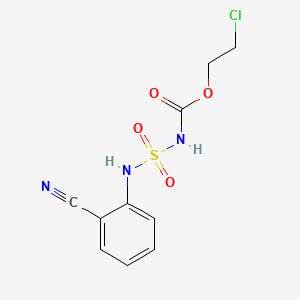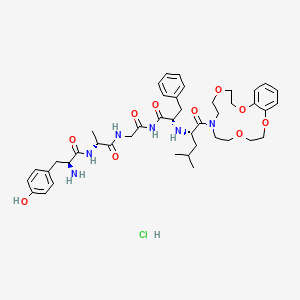
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. Typical synthetic routes may involve:
Peptide Bond Formation: Using coupling reagents such as EDCI or DCC to form amide bonds between amino acids.
Functional Group Incorporation: Introducing specific functional groups through selective reactions, such as alkylation or acylation.
Cyclization: Forming the macrocyclic structure through intramolecular reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides and small proteins.
Purification: Using techniques such as HPLC to purify the final product.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using reagents like PCC or KMnO4.
Reduction: Using reagents like NaBH4 or LiAlH4.
Substitution: Using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
科学研究应用
This compound may have applications in various fields, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a potential therapeutic agent.
Industry: In the development of new materials or catalysts.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interacting with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic processes.
相似化合物的比较
Similar Compounds
L-Phenylalanine: A precursor to various neurotransmitters.
L-Tyrosine: Involved in the synthesis of catecholamines.
D-Alanine: A component of bacterial cell walls.
Uniqueness
The uniqueness of this compound lies in its complex structure, which may confer specific biological activities or chemical properties not found in simpler analogs.
属性
CAS 编号 |
145594-21-4 |
|---|---|
分子式 |
C43H59ClN6O10 |
分子量 |
855.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-[[(2S)-4-methyl-1-oxo-1-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)pentan-2-yl]amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C43H58N6O10.ClH/c1-29(2)25-36(43(55)49-17-19-56-21-23-58-37-11-7-8-12-38(37)59-24-22-57-20-18-49)47-35(27-31-9-5-4-6-10-31)42(54)48-39(51)28-45-40(52)30(3)46-41(53)34(44)26-32-13-15-33(50)16-14-32;/h4-16,29-30,34-36,47,50H,17-28,44H2,1-3H3,(H,45,52)(H,46,53)(H,48,51,54);1H/t30-,34+,35+,36+;/m1./s1 |
InChI 键 |
HYZGEOLQTIALCV-LVBQHZOISA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CC(C)C)C(=O)N2CCOCCOC3=CC=CC=C3OCCOCC2)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.Cl |
规范 SMILES |
CC(C)CC(C(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(CC3=CC=CC=C3)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



